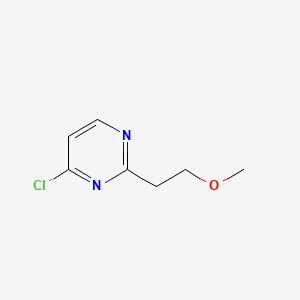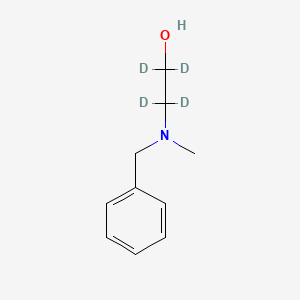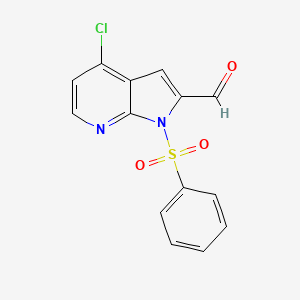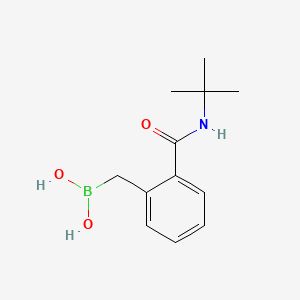
2-(Tert-butylcarbamoyl)benzylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Tert-butylcarbamoyl)benzylboronic acid” is a chemical compound with the molecular formula C12H18BNO3 and a molecular weight of 235.09 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “2-(Tert-butylcarbamoyl)benzylboronic acid” is 1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(Tert-butylcarbamoyl)benzylboronic acid” has a molecular weight of 235.09 . It is recommended to be stored in a freezer .Aplicaciones Científicas De Investigación
Benzoxaboroles, derivatives of phenylboronic acids, have seen significant interest in recent years due to their exceptional properties and wide applications. Initially described over 50 years ago, the majority of these compounds, including 2-(Tert-butylcarbamoyl)benzylboronic acid, have been explored recently for their utility as building blocks in organic synthesis, protective groups, and their biological activity. Some benzoxaboroles are in clinical trials due to their capability to bind hydroxyl compounds, serving as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Synthetic Phenolic Antioxidants (SPAs), similar in functional groups to 2-(Tert-butylcarbamoyl)benzylboronic acid, are widely used across various industries to retard oxidative reactions and extend product shelf life. Despite their widespread application, concerns regarding their environmental persistence and potential health impacts have prompted extensive research into their fate, exposure, and toxicity (Liu & Mabury, 2020).
Biosensor Development and Environmental Impact
The electrochemical properties of phenylboronic acid derivatives like 2-(Tert-butylcarbamoyl)benzylboronic acid facilitate their use in biosensor development. These compounds selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media, making them particularly useful for glucose sensing. This selective binding has led to the wide study of PBA-modified electrodes as both voltammetric and potentiometric sensors for glucose and other bioactive molecules (Anzai, 2016).
Environmental considerations of compounds similar to 2-(Tert-butylcarbamoyl)benzylboronic acid have also been a focal point of research. The fate and behavior of ethyl tert-butyl ether (ETBE) in soil and groundwater, for instance, provide insights into the degradation pathways and potential environmental impacts of related substances. Microorganisms capable of degrading such compounds aerobically point to the biological removal mechanisms that might also apply to derivatives of phenylboronic acids (Thornton et al., 2020).
Propiedades
IUPAC Name |
[2-(tert-butylcarbamoyl)phenyl]methylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSROIZKFPZUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681631 |
Source


|
| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylcarbamoyl)benzylboronic acid | |
CAS RN |
1256345-93-3 |
Source


|
| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
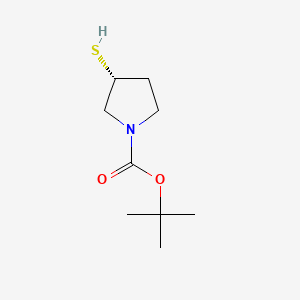

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

